![molecular formula C17H29NO9S B14754484 (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate](/img/structure/B14754484.png)
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate is a complex chemical entity that combines an azabicyclo structure with a hydroxy-phenyl-propanoate moiety, stabilized by sulfuric acid and existing in a dihydrate form
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate typically involves multiple steps:
Formation of the Azabicyclo Structure: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Attachment of the Hydroxy-Phenyl-Propanoate Moiety: This step involves esterification reactions where the hydroxy group of the phenyl-propanoate reacts with the azabicyclo structure.
Stabilization with Sulfuric Acid: The final compound is stabilized by the addition of sulfuric acid, which also helps in forming the dihydrate.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Where each step of the synthesis is carried out in separate reactors.
Continuous Flow Processing: Where the reactions are carried out in a continuous flow system, allowing for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the azabicyclo structure, potentially leading to the opening of the ring system.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Open-ring structures.
Substitution Products: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It can act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Receptor Binding: The compound can bind to specific receptors, making it useful in studying receptor-ligand interactions.
Medicine
Drug Development:
Diagnostics: The compound can be used in diagnostic assays to detect the presence of certain biomolecules.
Industry
Material Science: It can be used in the development of new materials with specific properties.
Agriculture: The compound can be used as a pesticide or herbicide due to its biological activity.
Mecanismo De Acción
The mechanism of action of (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate involves:
Molecular Targets: The compound targets specific enzymes or receptors in biological systems.
Pathways Involved: It can interfere with metabolic pathways by inhibiting key enzymes or blocking receptor sites.
Effects: The compound can induce changes in cellular processes, leading to its desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate: Without sulfuric acid and dihydrate.
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; hydrochloric acid: With hydrochloric acid instead of sulfuric acid.
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; anhydrous: Without the dihydrate form.
Uniqueness
Stability: The presence of sulfuric acid and dihydrate form provides enhanced stability.
Reactivity: The compound’s reactivity is influenced by the sulfuric acid, making it more suitable for certain reactions.
Biological Activity: The specific combination of functional groups gives it unique biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C17H29NO9S |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate |
InChI |
InChI=1S/C17H23NO3.H2O4S.2H2O/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2/t13?,14?,15?,16-;;;/m0.../s1 |
Clave InChI |
AMTPGIHNMJWLEV-AHFYLWMVSA-N |
SMILES isomérico |
CN1C2CCC1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O |
SMILES canónico |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


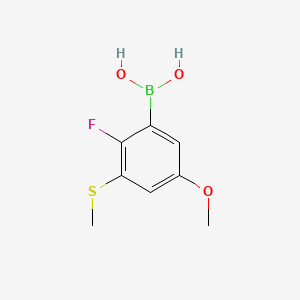
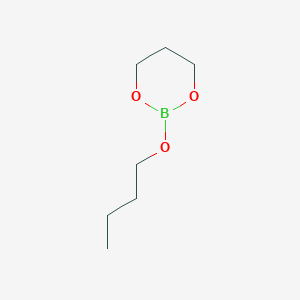
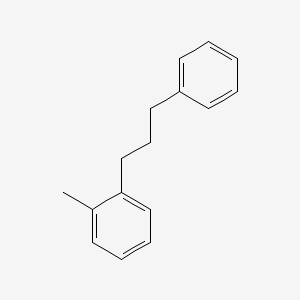
![(4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one](/img/structure/B14754436.png)
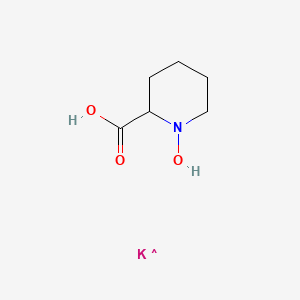
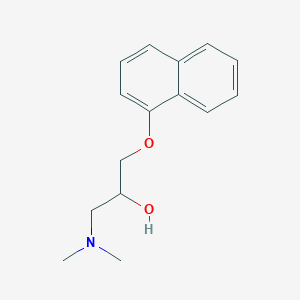
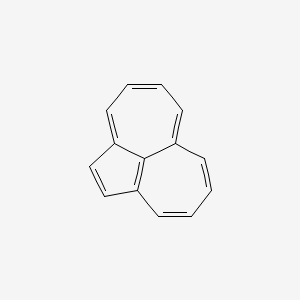
![Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-](/img/structure/B14754455.png)
![3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14754463.png)
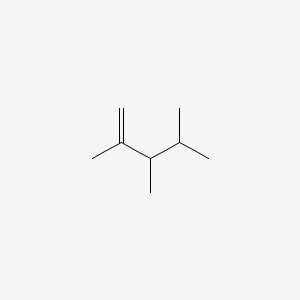
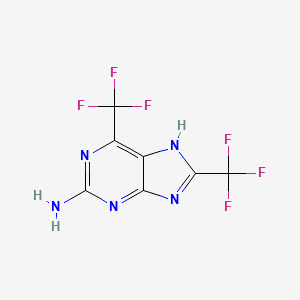
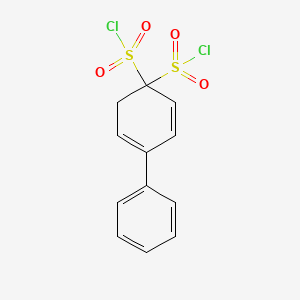
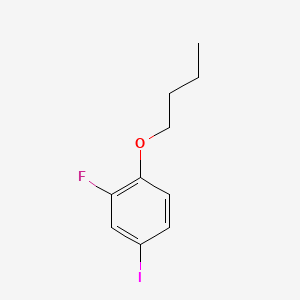
![[(9R,10R)-8,8-dimethyl-10-(2-methylpropanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate](/img/structure/B14754492.png)
